N-isopropyl-3-phenylpyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-phenyl-N-propan-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)15-14(17)16-9-8-13(10-16)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENRZAURNKMSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of phenylpyrrolidine with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-isopropyl-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-isopropyl-3-phenylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with various biological targets suggests it could be developed into therapeutic agents for treating diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which N-isopropyl-3-phenylpyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The target compound and ’s analog share a pyrrolidine backbone, but includes a 5-oxo group, converting the pyrrolidine to a pyrrolidone. ’s phthalimide features a rigid aromatic system, differing fundamentally from the saturated pyrrolidine.
Substituent Effects :
- The isopropyl group in the target compound enhances lipophilicity compared to the thiadiazolyl group in , which may improve membrane permeability but reduce aqueous solubility.
- The 4-fluorophenyl substituent in likely improves metabolic stability and target affinity due to fluorine’s electronegativity, a feature absent in the target compound’s simpler phenyl group.
- ’s chloro-phthalimide structure is optimized for polymerization reactions rather than bioactivity, emphasizing its role in material science .
The target compound’s straightforward carboxamide group may prioritize simplicity and synthetic accessibility.
Research Findings and Implications
Pharmacological Potential:
- Antimicrobial Activity: ’s compound demonstrates that pyrrolidine-thiadiazole hybrids exhibit notable antimicrobial properties, attributed to the thiadiazole’s ability to disrupt microbial enzyme systems . The target compound lacks this moiety, suggesting reduced efficacy in this domain.
Physicochemical Properties:
- Lipophilicity : The target compound’s isopropyl and phenyl groups likely confer higher logP values compared to ’s fluorophenyl-thiadiazole analog, impacting blood-brain barrier penetration.
- Metabolic Stability: Fluorine in ’s compound may slow oxidative metabolism, whereas the target’s non-fluorinated phenyl group could lead to faster clearance.
Biological Activity
N-Isopropyl-3-phenylpyrrolidine-1-carboxamide (also referred to as compound 1) has garnered attention in recent years for its potential biological activities, particularly as a ligand for the melanocortin-4 receptor and other therapeutic targets. Research indicates that this compound may exhibit various pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which contributes to its interaction with biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its bioavailability and receptor binding affinity.
The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity and leading to biological responses. Its interaction with the melanocortin-4 receptor is particularly noteworthy, as this receptor plays a crucial role in regulating energy homeostasis and appetite control.
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. In vitro studies demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections.
Antiviral Properties
Preliminary studies have explored the antiviral effects of this compound, indicating that it may inhibit viral replication through interference with viral entry mechanisms or replication processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In cellular models, it was shown to reduce pro-inflammatory cytokine production, highlighting its potential as a therapeutic agent for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents can significantly influence its potency and selectivity towards specific targets.
| Compound | Modifications | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 1 | N-Isopropyl | Melanocortin-4 antagonist | 72 |
| 2 | N-Ethyl | Moderate activity | 150 |
| 3 | N-Methyl | Low activity | 300 |
Case Study 1: Melanocortin Receptor Ligands
In a study focused on developing melanocortin receptor ligands, this compound was identified as a potent antagonist with an IC50 value of 72 nM. This finding underscores its potential application in obesity treatment by modulating appetite and energy expenditure .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the isopropyl group significantly enhanced antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) below clinically relevant thresholds.
Q & A
(Basic) What experimental design strategies are recommended for optimizing the synthesis of N-isopropyl-3-phenylpyrrolidine-1-carboxamide?
Methodological Answer:
- Reaction Optimization : Systematically vary catalysts (e.g., palladium vs. nickel), solvents (polar aprotic vs. non-polar), and temperatures to improve yield. Use kinetic monitoring (TLC or HPLC) to identify intermediates and byproducts .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
- Degradation Mitigation : Store synthesized compounds at -20°C under inert gas to minimize hydrolysis or oxidation, as long-term storage can alter stability .
(Basic) Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against standards .
- Spectroscopy : ¹H NMR (500 MHz, CDCl₃) to verify proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) for exact mass confirmation (±5 ppm) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 150°C .
(Advanced) How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing -NO₂ or -CF₃) or pyrrolidine (e.g., spirocyclic or fluorinated rings) groups. Compare binding affinities using radioligand assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GPCRs) to predict binding modes. Validate with mutagenesis studies on key residues (e.g., Asp113 in adenosine A₂A receptor) .
- In Vivo/In Vitro Correlation : Test analogs in cell-based assays (e.g., cAMP inhibition) followed by rodent pharmacokinetic studies to assess bioavailability and metabolic stability .
(Advanced) How should researchers resolve contradictions in reported binding affinity data for this compound across studies?
Methodological Answer:
- Assay Validation : Replicate experiments under identical conditions (pH, temperature, buffer composition). Use internal controls (e.g., reference ligands with known IC₅₀ values) .
- Orthogonal Techniques : Cross-validate radioligand binding data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Impurity Analysis : Re-examine compound batches via LC-MS for degradation products (e.g., hydrolyzed carboxamide) that may interfere with assays .
(Basic) What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct reactions in fume hoods with ≥100 ft/min airflow .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-free containers for incineration by certified facilities .
- Emergency Preparedness : Maintain spill kits with absorbents (vermiculite) and neutralizers (sodium bicarbonate). Train personnel on SDS sections 4 (First Aid) and 5 (Firefighting) .
(Advanced) What strategies are effective for elucidating the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- Metabolite Identification : Administer ¹⁴C-labeled compound to rodents; analyze plasma and urine via LC-MS/MS. Detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Enzyme Inhibition Studies : Incubate with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
- Computational Prediction : Use software like Meteor (Lhasa Ltd.) to simulate metabolic trees and prioritize high-risk metabolites for synthesis and toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
